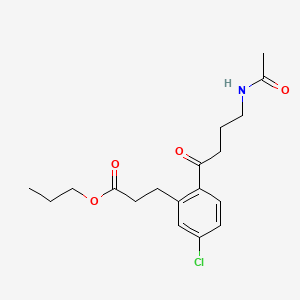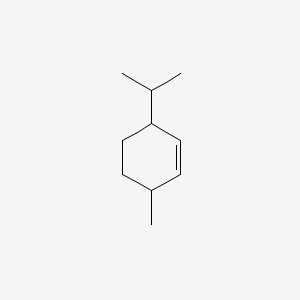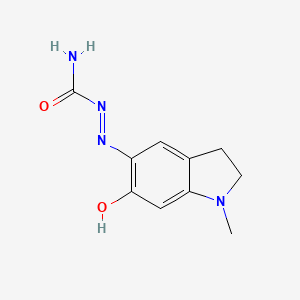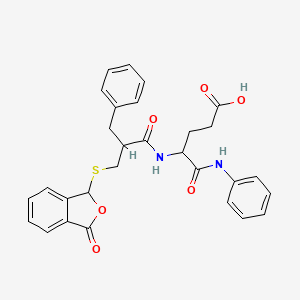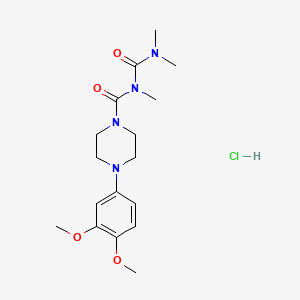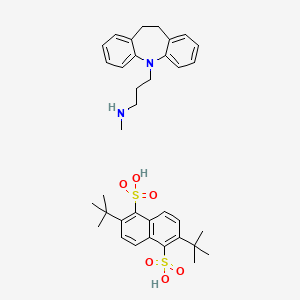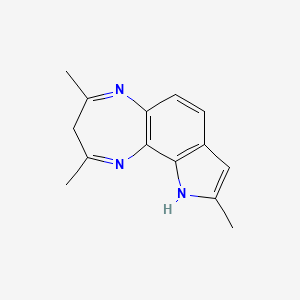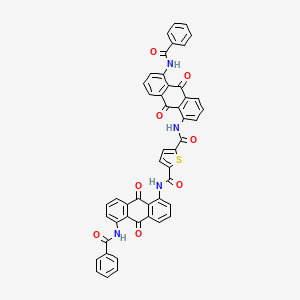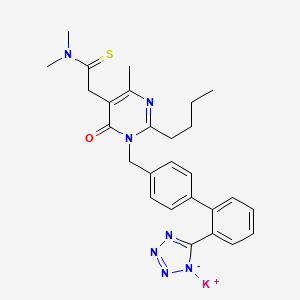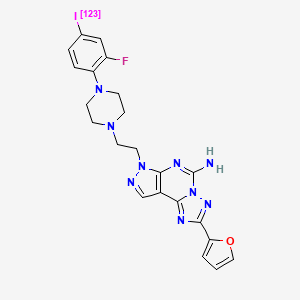
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorine, iodine, piperazine, furan, pyrazolo, triazolo, and pyrimidin moieties, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-yl and pyrazolo-triazolo-pyrimidin core structures, followed by the introduction of the piperazine and fluoroiodophenyl groups. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is investigated for its potential as a radiolabeled tracer due to the presence of the iodine-123 isotope. This makes it useful in imaging studies, such as positron emission tomography (PET) scans, to track biological processes in vivo.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the field of oncology. Its ability to target specific molecular pathways makes it a candidate for the development of targeted therapies for cancer treatment.
Industry
In the industrial sector, the compound’s unique properties may be leveraged for the development of new materials, such as polymers or coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
- 7-(2-(4-(2-Iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
Uniqueness
The uniqueness of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine lies in its combination of fluorine and iodine isotopes, which imparts distinct chemical and biological properties. This dual labeling allows for versatile applications in both chemical synthesis and biomedical imaging, setting it apart from other similar compounds.
Properties
CAS No. |
1628318-66-0 |
|---|---|
Molecular Formula |
C22H21FIN9O |
Molecular Weight |
569.4 g/mol |
IUPAC Name |
10-[2-[4-(2-fluoro-4-(123I)iodanylphenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C22H21FIN9O/c23-16-12-14(24)3-4-17(16)31-8-5-30(6-9-31)7-10-32-20-15(13-26-32)21-27-19(18-2-1-11-34-18)29-33(21)22(25)28-20/h1-4,11-13H,5-10H2,(H2,25,28)/i24-4 |
InChI Key |
JVFOCNGXDZHLFX-JNYMONNXSA-N |
Isomeric SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)[123I])F |
Canonical SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


